[(4-ETHOXYPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE
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Overview
Description
[(4-ETHOXYPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of an ethoxyphenyl group, a carbamoyl group, and a formylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-ETHOXYPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE typically involves the esterification of 4-formylbenzoic acid with [(4-ethoxyphenyl)carbamoyl]methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the reaction. Additionally, the use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further improve the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(4-ETHOXYPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-(Carboxyphenyl)carbamoylmethyl 4-formylbenzoate.
Reduction: [(4-ETHOXYPHENYL)CARBAMOYL]METHYL 4-(HYDROXYMETHYL)BENZOATE.
Substitution: [(4-SUBSTITUTEDPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE.
Scientific Research Applications
[(4-ETHOXYPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials such as polymers and coatings.
Mechanism of Action
The mechanism of action of [(4-ETHOXYPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s formyl group can also participate in covalent bonding with nucleophilic residues in proteins, leading to the modulation of protein function.
Comparison with Similar Compounds
[(4-ETHOXYPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE can be compared with other similar compounds such as:
Methyl 4-formylbenzoate: Lacks the ethoxyphenyl and carbamoyl groups, making it less versatile in terms of chemical reactivity.
Ethyl 4-formylbenzoate: Similar to methyl 4-formylbenzoate but with an ethyl ester group instead of a methyl ester group.
[(4-METHOXYPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE: Contains a methoxy group instead of an ethoxy group, which may affect its solubility and reactivity.
Properties
IUPAC Name |
[2-(4-ethoxyanilino)-2-oxoethyl] 4-formylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-2-23-16-9-7-15(8-10-16)19-17(21)12-24-18(22)14-5-3-13(11-20)4-6-14/h3-11H,2,12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTSPHRSMQSOQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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